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Patient Selection Criteria Tables

The primary use of Binimetinib is in combination with encorafenib (BRAFTOVI) for treating cancers with

specific BRAF V600E or V600K mutations [1] [2]. The tables below summarize the core selection criteria

for different indications.

Table 1: Key Inclusion Criteria Across Indications

Criterion
Metastatic Melanoma
[1] [2]

Metastatic NSCLC
(PHAROS Trial) [3] [4]

Relapsed/Refractory Hairy
Cell Leukemia (HCL) - BRAF
Wild Type [5]

Disease
Status

Unresectable or
metastatic (Stage III or

IV) [1]

Metastatic (Stage IV)
[4]

Relapsed or refractory after at
least one prior purine analog

treatment [5]

Genetic
Mutation

BRAF V600E or V600K

mutation, confirmed by
FDA-approved test [1]

[2]

BRAF V600E mutation

(others like V600K
considered) [4]

BRAF wild-type (no mutation),

with confirmed diagnosis of
HCL or HCL variant [5]
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Criterion
Metastatic Melanoma
[1] [2]

Metastatic NSCLC
(PHAROS Trial) [3] [4]

Relapsed/Refractory Hairy
Cell Leukemia (HCL) - BRAF
Wild Type [5]

Prior Therapy Prior adjuvant or
metastatic

immunotherapy allowed
(in trial data) [2]

Treatment-naïve, or
prior platinum-based

chemo, or prior anti-
PD-1/PD-L1 therapy [3]

[4]

Must have need for treatment
defined by specific blood count

thresholds or symptoms [5]

Measurable
Disease

Not specified in results Required (per RECIST

v1.1) [3] [4]

Defined by blood counts,

splenomegaly, or enlarging HCL
mass [5]

Performance
Status

Not specified in results ECOG PS 0 or 1 [3] [4] ECOG PS ≤ 2 (Karnofsky
≥60%) [5]

Age Not specified in results ≥18 years old [3] ≥18 years old [5]

Table 2: Key Exclusion Criteria and Common Clinical Management Considerations

Category Criteria & Considerations

| Genetic Exclusions | - NSCLC & Melanoma: Not indicated for wild-type BRAF tumors [3] [2].

NSCLC: Documentation of concurrent EGFR mutation, ALK fusion, or ROS1 rearrangement [3]

[4]. | | Prior Therapy Exclusions | - NSCLC & HCL: More than one prior line of treatment in the
metastatic setting [3] [5] [4].

All Indications: Prior treatment with any BRAF inhibitor (e.g., dabrafenib, vemurafenib) or MEK
inhibitor (e.g., trametinib, cobimetinib) [3] [5] [4]. | | Concurrent Health Conditions | -

Cardiovascular: Impaired cardiac function, history of thromboembolic events ≤12 weeks prior [4].
Ocular: History or current evidence of retinal vein occlusion (RVO) [4].

Neurological: Concurrent neuromuscular disorder associated with elevated CK [4].
CNS Metastases: Symptomatic brain metastases, leptomeningeal disease, or active CNS

metastases [3] [4]. | | Critical Monitoring Parameters | - LVEF: Assess before treatment, at 1 month,
then every 2-3 months (risk of cardiomyopathy) [2].

Dermatologic: Evaluations before treatment, every 2 months during, and for 6 months after (risk of
new primary cutaneous malignancies) [3].
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Ocular: Monitor for visual impairments (risk of serous retinopathy/RPED) [2].

Hepatotoxicity: Monitor liver labs before treatment, monthly during, and as clinically indicated [3].
Rhabdomyolysis: Monitor CPK and creatinine levels periodically [3].

Hemorrhage: Monitor for signs of bleeding events [3] [2]. |

Experimental Protocol Overview

The following workflow generalizes the design of the Phase 2 study investigating encorafenib + binimetinib

in BRAF V600E-mutant NSCLC, which can serve as a methodological template [4].
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Patient Population Identified:
Histologically confirmed metastatic NSCLC

Local Laboratory Assay:
Confirm BRAF V600E/K Mutation

Apply Inclusion/Exclusion Criteria

Stratify Patient Cohorts:
• Treatment-naïve

• Prior platinum-based chemo
• Prior anti-PD-1/PD-L1 therapy

Intervention:
Administer Encorafenib + Binimetinib

Outcome Assessment:
Safety, Tolerability, Efficacy

(Per RECIST v1.1)

Data Analysis

Click to download full resolution via product page

Key Methodological Details:

Study Design: Open-label, multicenter, non-randomized Phase 2 study [4].
Intervention: Encorafenib administered orally at 450 mg once daily alongside Binimetinib at 45 mg

twice daily [1].
Outcome Measures: Primary outcomes focus on safety, tolerability, and efficacy, with tumor

response evaluated using RECIST v1.1 [3] [4]. Secondary outcomes include time to response (TTR)
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[3].

Molecular Pathway & Drug Mechanism

Binimetinib and encorafenib work synergistically to block the MAPK signaling pathway, which is

hyperactive in BRAF-mutant cancers. The following diagram illustrates this targeted mechanism of action

[1].

Mutated BRAF
(V600E/K)

MEK Protein

ERK Protein

Uncontrolled Cell Growth
& Proliferation

Encorafenib (BRAF inhibitor)

 Blocks

Pathway Blocked
Cell growth slowed or stopped

Binimetinib (MEK inhibitor)

 Blocks

Click to download full resolution via product page

Key Takeaways for Researchers

Mutation Status is Paramount: Patient selection is fundamentally centered on the presence of

BRAF V600E or V600K mutations for melanoma and NSCLC, and the absence of BRAF mutation
(wild-type) in the specific context of HCL [1] [5] [4].
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Defined Prior Therapy Limits: Clinical trials typically exclude patients who have received more than

one prior line of systemic therapy for metastatic disease or any prior BRAF/MEK inhibitors [3] [5] [4].
Proactive Toxicity Management: Rigorous and continuous monitoring for specific adverse events—

such as cardiomyopathy, hepatotoxicity, hemorrhage, and dermatologic reactions—is a critical
component of the treatment protocol [3] [2] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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